molecular formula C10H8ClFN2S B14758280 5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine

5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine

Cat. No.: B14758280
M. Wt: 242.70 g/mol
InChI Key: ANXSGOZELOQZHM-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine is a chemical compound with the molecular formula C10H8ClFN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Chemical Reactions Analysis

5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the aromatic ring.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The presence of halogen atoms on the aromatic ring enhances its electrophilicity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target.

Comparison with Similar Compounds

5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClFN2S

Molecular Weight

242.70 g/mol

IUPAC Name

5-(4-chloro-2-fluoro-3-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8ClFN2S/c1-5-7(11)3-2-6(9(5)12)8-4-14-10(13)15-8/h2-4H,1H3,(H2,13,14)

InChI Key

ANXSGOZELOQZHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C2=CN=C(S2)N)Cl

Origin of Product

United States

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